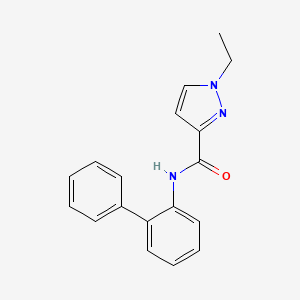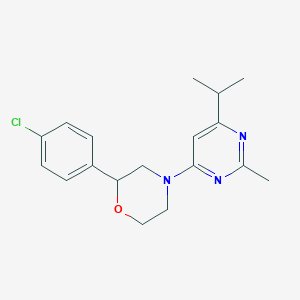
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one, also known as DFDQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is complex and involves multiple pathways and targets. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been shown to interact with various enzymes and receptors, including kinases, phosphatases, and ion channels. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has also been shown to modulate various cellular processes, including apoptosis, autophagy, and inflammation. The precise mechanism of action of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is still under investigation, and further research is needed to fully understand the molecular mechanisms involved.
Biochemical and Physiological Effects
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been shown to induce cell death in various cancer cell lines, inhibit the aggregation of amyloid beta peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has also been shown to reduce inflammation in various animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its availability in large quantities. However, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and experimental conditions when using 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one in lab experiments.
Orientations Futures
There are several future directions for research on 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the molecular mechanisms involved in its various biological effects, and the evaluation of its potential therapeutic applications in various diseases. Further research is also needed to optimize the experimental conditions for the use of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one in lab experiments and to evaluate its safety and toxicity in vivo.
Conclusion
In conclusion, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been extensively studied and optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the molecular mechanisms involved in its various biological effects and to evaluate its potential therapeutic applications in various diseases.
Méthodes De Synthèse
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 2,5-difluoroaniline with 2,3-dimethoxybenzaldehyde, followed by a series of reactions that lead to the formation of the final product. The synthesis method of 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been extensively studied and optimized, and various modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In medicine, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been used as a tool compound to study the mechanism of action of various enzymes and receptors. In biochemistry, 4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has been used as a probe to study the structure and function of various proteins and biomolecules.
Propriétés
IUPAC Name |
4-(2,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-6-12-10(11-5-9(18)3-4-13(11)19)7-17(21)20-14(12)8-16(15)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKHBVFZKZSOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)


![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)
![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)


![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)